molecular formula C9H8N2O B1321441 3-(1h-Imidazol-2-yl)phenol CAS No. 52091-36-8

3-(1h-Imidazol-2-yl)phenol

Cat. No.: B1321441
CAS No.: 52091-36-8
M. Wt: 160.17 g/mol
InChI Key: OLIGOFWIQBLZFC-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)phenol is a chemical compound that features an imidazole ring attached to a phenol group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly found in various natural products and synthetic compounds, making them significant in both biological and industrial contexts.

Biochemical Analysis

Biochemical Properties

3-(1H-Imidazol-2-yl)phenol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it can interact with metalloenzymes, where it may act as a ligand to the metal center, influencing the enzyme’s activity. Additionally, the phenol group can undergo oxidation-reduction reactions, further contributing to its biochemical versatility .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins and enzymes. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation states and downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or influencing epigenetic modifications. Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. Additionally, the phenol group can participate in redox reactions, influencing the redox state of the cell. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxal and ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Reaction Conditions:

    Temperature: The reaction is usually carried out at elevated temperatures, around 150-200°C.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the cyclization process.

    Solvents: Common solvents include ethanol or water, depending on the specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

3-(1H-Imidazol-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Imidazole derivatives, including this compound, are studied for their potential antimicrobial and antifungal properties.

    Medicine: This compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)phenol
  • 4-(1H-Imidazol-2-yl)phenol
  • 5-(1H-Imidazol-2-yl)phenol

Uniqueness

3-(1H-Imidazol-2-yl)phenol is unique due to the specific positioning of the imidazole ring on the phenol group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other isomers.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIGOFWIQBLZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618263
Record name 3-(1H-Imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52091-36-8
Record name 3-(1H-Imidazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52091-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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